molecular formula C16H20N2O2 B12917433 1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-22-6

1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12917433
CAS No.: 89143-22-6
M. Wt: 272.34 g/mol
InChI Key: PBFVRALYBCUDGZ-UHFFFAOYSA-N
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Description

1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound that belongs to the class of bipyrrolidine derivatives This compound is characterized by its unique structure, which includes a phenylethyl group attached to a bipyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-phenylethanol with a bipyrrolidine derivative under specific conditions. One common method includes the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts . The reaction conditions, such as temperature and catalyst loading, play a crucial role in determining the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of microbial esterases for enantioselective resolution . These methods ensure high purity and enantiomeric excess, which are essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione stands out due to its bipyrrolidine core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and other specialized applications.

Biological Activity

1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione, a compound with a complex bipyrrolidine structure, has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O4C_{14}H_{12}N_2O_4. Its structural representation can be summarized as follows:

  • Molecular Structure :
    • SMILES : C1CC(=O)N(C1=O)C2CC(=O)N(C2=O)C3=CC=CC=C3
    • InChI : InChI=1S/C14H12N2O4/c17-11-6-7-12(18)16(11)10-8-13(19)15(14(10)20)9-4-2-1-3-5-9/h1-5,10H,6-8H2

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential anticancer properties, antimicrobial effects, and neuroprotective activities. Various studies have explored its efficacy against different cancer cell lines and its mechanism of action.

Anticancer Activity

Recent research has highlighted the compound's ability to inhibit cancer cell proliferation. A notable study demonstrated that derivatives of bipyrrolidine compounds exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and A549. The IC50 values for these compounds ranged from 30 nM to 0.43 μM, indicating potent activity compared to standard chemotherapeutics like CA-4 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
3dHeLa0.038
3dA5490.043
3dMDA-MB-231>10

This table illustrates the varying potency of the compound against different cancer cell lines, emphasizing its selective activity.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, contributing to their antiproliferative effects.

Case Studies

Several case studies have provided insights into the biological activities of similar bipyrrolidine derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of bipyrrolidine derivatives and tested their activity against cancer cell lines. The most potent derivative (3d) demonstrated significant inhibition of cell growth in vitro and was further evaluated in vivo for potential therapeutic applications.
  • Neuroprotective Effects :
    • Another study investigated the neuroprotective properties of bipyrrolidine derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and improve neuronal survival rates.

Properties

CAS No.

89143-22-6

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-(1-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H20N2O2/c1-12(13-7-3-2-4-8-13)18-15(19)11-14(16(18)20)17-9-5-6-10-17/h2-4,7-8,12,14H,5-6,9-11H2,1H3

InChI Key

PBFVRALYBCUDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

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